Pamidronate disodium, a bone resorption inhibitor, belongs to a class of drugs known as bisphosphonates. [] It is a synthetic analog of pyrophosphate. [] Pamidronate disodium is widely used in scientific research, particularly in areas like bone biology, orthopedics, and oncology. It serves as a valuable tool for investigating bone metabolism, exploring potential therapeutic strategies for bone diseases, and understanding the mechanisms underlying bone-related pathologies.
Synthesis Analysis
While specific details on the synthesis methods of Pamidronate disodium are limited within the provided papers, one study mentions a synthesis method involving the combination of pamidronic acid and sodium hydroxide. [] This reaction yields Pamidronate disodium in a sterile solution suitable for injection. []
Mechanism of Action
Pamidronate disodium exerts its primary effect by inhibiting bone resorption. [] It achieves this by binding to hydroxyapatite crystals in bone, particularly at sites of active bone remodeling. [] This binding interferes with the activity of osteoclasts, cells responsible for bone resorption. [, ] By inhibiting osteoclast activity, Pamidronate disodium effectively reduces bone breakdown and turnover. [, , ]
Applications
Bone Regenerative Scaffold Development: Pamidronate disodium's incorporation into biocompatible scaffolds shows promise in promoting bone regeneration. [] One study demonstrated the potential of electrospun polycaprolactone scaffolds loaded with Pamidronate disodium for controlled drug delivery in osteoporosis treatment. [] These scaffolds exhibited improved hydrophilicity, superior mechanical properties, and controlled release of Pamidronate disodium, making them promising candidates for bone defect repair. []
Investigating the Treatment of Hypercalcemia: Pamidronate disodium is explored as a potential treatment option for hypercalcemia, a condition characterized by elevated calcium levels. [, , , ] Studies have investigated its effectiveness in reducing serum calcium levels in dogs with calcipotriene toxicosis, demonstrating its potential as an adjuvant therapeutic agent. [, ]
Understanding Bone Metastasis Mechanisms: Researchers utilize Pamidronate disodium to study the mechanisms underlying bone metastasis. [, , ] This research aims to identify potential targets for therapeutic interventions to inhibit or slow down the progression of bone metastasis.
Related Compounds
Zoledronic Acid
Compound Description: Zoledronic acid is a third-generation bisphosphonate and is considered a highly potent inhibitor of bone resorption []. Similar to pamidronate disodium, zoledronic acid is used clinically to treat hypercalcemia of malignancy []. Research suggests that zoledronic acid has potential antitumor effects, including inducing apoptosis in tumor cells, inhibiting angiogenesis, and reducing the adherence of cancer cells to the bone matrix [].
Relevance: Zoledronic acid is structurally related to pamidronate disodium, both belonging to the bisphosphonate class of drugs. Both compounds are recognized for their efficacy in treating hypercalcemia of malignancy [] and managing pain associated with bone metastases [, , , , , , ]. Multiple studies have compared the two drugs, with some suggesting that zoledronic acid may offer superior efficacy in certain aspects, such as a higher complete response rate for hypercalcemia [] and improved pain relief for bone metastases [].
Incardronate Disodium
Compound Description: Incardronate disodium is a third-generation bisphosphonate used to manage bone metastasis pain [].
Compound Description: ¹⁵³Sm-EDTMP is a radiopharmaceutical agent used in radionuclide therapy for its palliative effects on painful bone metastases [, , ].
Relevance: While not structurally identical to pamidronate disodium, ¹⁵³Sm-EDTMP shares a therapeutic overlap in addressing pain related to bone metastases. Several studies have investigated the combined use of ¹⁵³Sm-EDTMP with pamidronate disodium, suggesting potential synergistic benefits in managing bone metastasis pain and improving quality of life for patients [, , ].
Etidronate Disodium
Compound Description: Etidronate disodium was the first bisphosphonate drug introduced for clinical use [].
Relevance: While not directly compared with pamidronate disodium in the provided papers, etidronate disodium holds relevance as a first-generation bisphosphonate, providing a historical context to the development and use of pamidronate disodium as a second-generation bisphosphonate []. Both compounds share the core structural element of bisphosphonates.
Alendronate Sodium
Compound Description: Alendronate sodium is a bisphosphonate commonly used in the treatment of osteoporosis [].
Relevance: As a fellow bisphosphonate, alendronate sodium shares a therapeutic area with pamidronate disodium in managing bone diseases, although their specific indications and administration methods may differ. A study mentioned in the provided papers compared the efficacy of pamidronate disodium to alendronate sodium in treating osteoporosis, showing potential benefits of pamidronate disodium in improving bone mineral density and reducing pain severity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pamidronic Acid is an amino- bisphosphonate with anti-resorptive and anti-hypercalcemic activities. Pamidronic acid binds to and adsorbs onto hydroxyapatite crystals in the bone matrix, thereby preventing osteoclast resorption. This agent also binds to and inhibits farnesyl pyrophosphate synthase, an enzyme that plays an important role in the mevalonate pathway. This inhibits the formation of isoprenoid metabolites that are substrates for protein prenylation. This prevents farnesylation and geranylgeranylation of proteins essential for osteoclast function, leading to the induction of apoptosis of osteoclasts. By preventing osteoclast-mediated bone resorption, pamidronic acid decreases bone turnover rate, stabilizes the bone matrix and reduces hypercalcemia. Pamidronate, also known as pamidronic acid or ribodroat, belongs to the class of organic compounds known as bisphosphonates. These are organic compounds containing two phosphonate groups linked together through a carbon atoms. Pamidronate is a drug which is used for the treatment of moderate or severe hypercalcemia associated with malignancy. Pamidronate is soluble (in water) and an extremely strong acidic compound (based on its pKa). Pamidronate has been detected in multiple biofluids, such as urine and blood. Within the cell, pamidronate is primarily located in the cytoplasm. In humans, pamidronate is involved in the pamidronate action pathway. Pamidronate is a potentially toxic compound. Pamidronic acid is a second generation, nitrogen containing bisphosphonate similar to [neridronic acid] and [alendronic acid]. Pamidronic acid was first described in the literature in 1977. The second generation bisphosphonates are less common as third generation bisphosphonates, such as [ibandronic acid], [zoledronic acid], [minodronic acid], and [risedronic acid] are becoming more popular. Pamidronic acid was granted FDA approval on 31 October 1991.
Selective M1 receptor antagonist. Pirenzepine is an antagonist of M1 muscarinic acetylcholine receptors (Ki = 11.48 nM). It is selective for M1 over M2, M3, and M4 receptors (Kis = 602.56, 151.36, and 199.53 nM, respectively). Pirenzepine inhibits ascending reflex contraction of the circular smooth muscle in isolated guinea pig ileal segments induced by intraluminal balloon inflation (IC50 = 501.19 nM). It inhibits methacholine-induced increases in ileal pressure in guinea pigs (ID50 = 724.44 nmol/kg). Pirenzepine inhibits oxotremorine-induced gastric ulcer, gastric acid secretion, and salivation in rats (ED50s = 13, 37.5, and 620 μg/kg i.v., respectively). It prevents form-deprivation myopia (FDM) in a chick model of experimental myopia. An antimuscarinic agent that inhibits gastric secretion at lower doses than are required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary function. It promotes the healing of duodenal ulcers and due to its cytoprotective action is beneficial in the prevention of duodenal ulcer recurrence. It also potentiates the effect of other antiulcer agents such as CIMETIDINE and RANITIDINE. It is generally well tolerated by patients.
Piretanide is a sulfamoylbenzoic acid belonging to the class of loop diuretics. Piretanide is structurally related to furosemide and bumetanide. Piretanide is an aromatic ether. Piretanide (INN, trade names Arelix, Eurelix, Tauliz) has been synthesized in 1973 at Hoechst AG (Germany) as a loop diuretic compound by using a then-new method for introducing cyclic amine residues in an aromatic nucleus in the presence of other aromatically bonded functional groups.
Piribedil is a dopamine receptor agonist. It binds to dopamine D2, D3, and D4 receptors (IC50s = 1-1,000 nM in radioligand binding assays). Piribedil (1 and 10 mg/kg) enhances spontaneous object recognition in young adult rats and attenuates age-related memory impairments in the radial arm maze in mice. It reduces immobility time in the forced swim test in mice when administered at doses ranging from 0.63 to 10 mg/kg. Piribedil (0.3 mg/kg) decreases the number of premature and delayed responses in a response time test, indicating improved attentional function, in a rat model of Parkinson's disease induced by 6-OHDA when administered in combination with L-DOPA. Piribedil has been investigated in Parkinson's Disease. 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine is a N-arylpiperazine. A dopamine D2 agonist. It is used in the treatment of parkinson disease, particularly for alleviation of tremor. It has also been used for circulatory disorders and in other applications as a D2 agonist.
D2/D3 dopamine receptor agonist. D3 selectivity demonstrated in vitro. Improves attentional dysfunction in combination with L-DOPA. Piribedil 2HCl is a direct dopamine agonist. It is selective for the D3 subtype with no significant affinity for D1 receptor.